![molecular formula C16H17N3O2 B6541709 N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058373-15-1](/img/structure/B6541709.png)
N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (NCP-2-MPDP) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule inhibitor of the enzyme cyclophilin A, which is involved in a variety of biological processes. NCP-2-MPDP has been used in a variety of research studies to investigate the role of cyclophilin A in various cellular pathways and to study its potential as a therapeutic target. In addition, NCP-2-MPDP has been used to study the effects of cyclophilin A inhibition on various biochemical and physiological processes.
Scientific Research Applications
N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been used in a variety of scientific research studies to investigate the role of cyclophilin A in various cellular pathways. In particular, it has been used to study the effects of cyclophilin A inhibition on the regulation of apoptosis, cell proliferation, and cell differentiation. In addition, N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been used to investigate the potential of cyclophilin A as a therapeutic target for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mechanism of Action
N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a small molecule inhibitor of the enzyme cyclophilin A. It binds to the active site of the enzyme and blocks the activity of cyclophilin A, thereby inhibiting its function in various cellular pathways.
Biochemical and Physiological Effects
The inhibition of cyclophilin A by N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit apoptosis, cell proliferation, and cell differentiation. In addition, N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a relatively simple compound that can be easily synthesized in a laboratory setting. This makes it a useful tool for studying the effects of cyclophilin A inhibition in various biological processes. However, it should be noted that N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a relatively small molecule and may not be as effective as larger molecules in inhibiting cyclophilin A.
Future Directions
Future research into the use of N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide could focus on further elucidating the effects of cyclophilin A inhibition on various biochemical and physiological processes. In addition, further investigation into the potential of cyclophilin A as a therapeutic target for various diseases could be carried out using N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. Finally, further research into the synthesis of N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide and other cyclophilin A inhibitors could lead to the development of more effective and potent inhibitors.
Synthesis Methods
N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is synthesized by a two-step process involving the condensation of 4-methylphenyl-6-oxo-1,6-dihydropyrimidin-1-yl acetamide with cyclopropyl isocyanide, followed by deprotection of the cyclopropyl group with hydroxylamine. The synthesis of N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-2-4-12(5-3-11)14-8-16(21)19(10-17-14)9-15(20)18-13-6-7-13/h2-5,8,10,13H,6-7,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHZGWJYPKEETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.